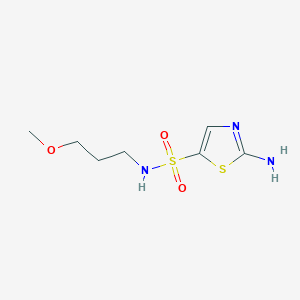
2-氨基-N-(3-甲氧基丙基)噻唑-5-磺酰胺
描述
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential for various pharmacological uses.
科学研究应用
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
Target of Action
Similar compounds have been shown to inhibit the activity of bcr-abl and histone deacetylase (hdac) . These targets play a crucial role in cell proliferation and gene expression, respectively.
Mode of Action
It is suggested that similar compounds inhibit the activity of their targets, leading to changes in cell proliferation and gene expression .
Biochemical Pathways
Inhibition of bcr-abl and hdac, as seen with similar compounds, can affect multiple pathways involved in cell proliferation and gene expression .
Result of Action
Similar compounds have shown potent antiproliferative activities against human leukemia and prostate cancer cell lines .
生化分析
Biochemical Properties
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and affecting downstream signaling processes .
Cellular Effects
The effects of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, it can induce apoptosis, a process of programmed cell death, in certain types of cancer cells .
Molecular Mechanism
At the molecular level, 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can lead to changes in gene expression and cellular function, ultimately affecting cell behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, it can bind to certain proteins, affecting its distribution and activity within different tissues . Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it exerts its effects . For instance, it can localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism . The subcellular localization is determined by targeting signals and post-translational modifications, which direct the compound to its specific sites of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide typically involves the reaction of 2-aminothiazole with a sulfonyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or acetonitrile and are performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
相似化合物的比较
Similar Compounds
2-amino-5-methylthiazole: Another thiazole derivative with similar biological activities.
2-amino-4-methylthiazole: Known for its antimicrobial properties.
2-amino-5-ethylthiazole: Investigated for its potential as an anticancer agent.
Uniqueness
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide is unique due to the presence of the methoxypropyl group, which can enhance its solubility and bioavailability. The sulfonamide group also provides additional sites for hydrogen bonding, increasing its potential for specific interactions with biological targets.
属性
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3S2/c1-13-4-2-3-10-15(11,12)6-5-9-7(8)14-6/h5,10H,2-4H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKPSCVJHRRJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


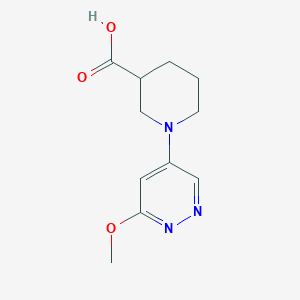

![2-Benzyl-5-(6-chloropyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473109.png)
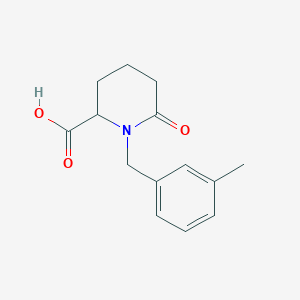
![tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473114.png)
![2-Benzyl-5-(6-(pyridin-4-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473116.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid](/img/structure/B1473117.png)
![2-Benzyl-5-(6-(thiophen-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473118.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B1473119.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine](/img/structure/B1473121.png)
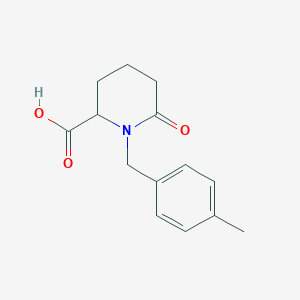
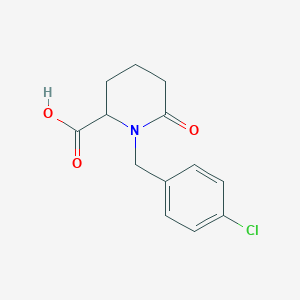
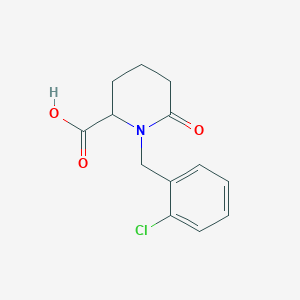
![N1-(thiazolo[5,4-b]pyridin-2-yl)ethane-1,2-diamine](/img/structure/B1473127.png)
